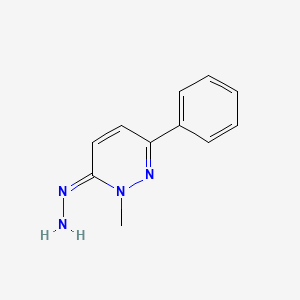![molecular formula C12H19Cl2NO2 B13795850 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxyethyl group, and a chlorophenol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenol with tert-butylamine and ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenol moiety, resulting in the formation of simpler amines.
Substitution: The chlorine atom in the chlorophenol moiety can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted phenols.
Aplicaciones Científicas De Investigación
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased heart rate.
Comparación Con Compuestos Similares
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride can be compared with other similar compounds, such as:
Levalbuterol: A bronchodilator with a similar mechanism of action but different structural features.
Salbutamol: Another beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Terbutaline: A compound with similar pharmacological effects but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H19Cl2NO2 |
|---|---|
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;/h4-6,11,14-16H,7H2,1-3H3;1H |
Clave InChI |
VTESOEISRHOZBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


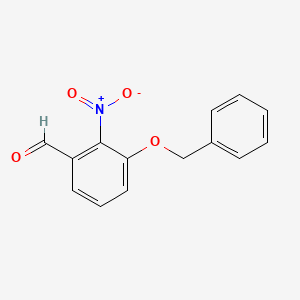
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
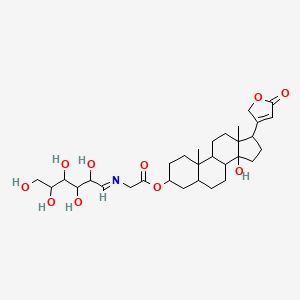
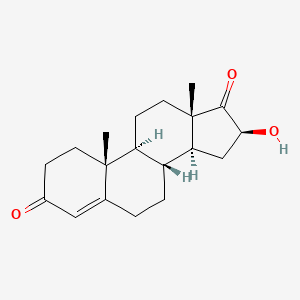
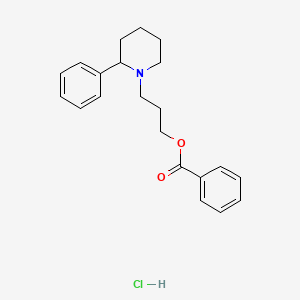
![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
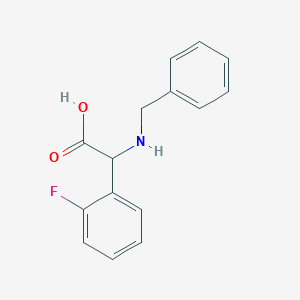
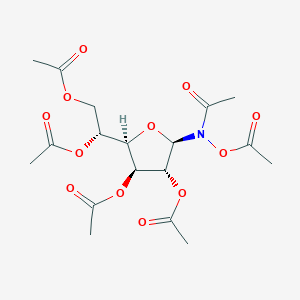

![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
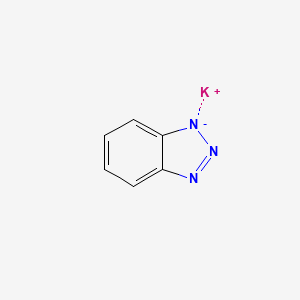
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
